molecular formula C6H7N5O3 B15251208 4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid CAS No. 61481-38-7

4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid

Cat. No.: B15251208
CAS No.: 61481-38-7
M. Wt: 197.15 g/mol
InChI Key: WRGLAWVBICQBIO-UHFFFAOYSA-N
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Description

4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction proceeds through a series of nucleophilic substitutions, resulting in the formation of the desired triazine derivative. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the amino and carbamoyl groups.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-chloro-1,3,5-triazine-2-carboxylic acid
  • 4-Amino-6-ethyl-1,3,5-triazine-2-carboxylic acid
  • 4-Amino-6-(ethylcarbamoyl)-1,3,5-triazine-2-carboxylic acid

Uniqueness

4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylcarbamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

61481-38-7

Molecular Formula

C6H7N5O3

Molecular Weight

197.15 g/mol

IUPAC Name

4-amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid

InChI

InChI=1S/C6H7N5O3/c1-8-4(12)2-9-3(5(13)14)11-6(7)10-2/h1H3,(H,8,12)(H,13,14)(H2,7,9,10,11)

InChI Key

WRGLAWVBICQBIO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=NC(=N1)N)C(=O)O

Origin of Product

United States

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